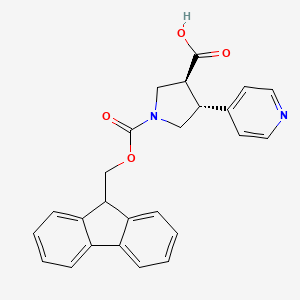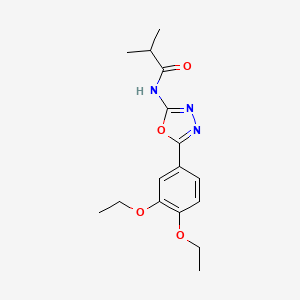
N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20N4O5S and its molecular weight is 476.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds : This compound has been used as a starting point or intermediate in the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds have shown promising anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents. The new chemical structures were characterized using elemental and spectral analysis, and their biological activities were assessed through screening as cyclooxygenase inhibitors, displaying significant COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Agents : Another line of research involves the synthesis of compounds based on the quinazolinone and thiazolidinone frameworks, which have been evaluated for their antibacterial and antifungal activities. These studies have identified certain derivatives as potential antimicrobial agents, with compounds synthesized showing activity against a range of bacterial and fungal strains. The structural elucidation of these compounds is based on IR, NMR, and mass spectral analysis (Desai, Dodiya, & Shihora, 2011).
Antitubercular Activity : Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, designed and synthesized for antitubercular activity, has yielded promising results. These compounds were evaluated against Mycobacterium tuberculosis, with several analogs showing promising antitubercular properties alongside lower cytotoxicity profiles, highlighting their potential as antitubercular agents (Marvadi et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-methoxyaniline with 4-methoxybenzaldehyde to form 5-(4-methoxyphenyl)-2-methoxybenzaldehyde. This intermediate is then reacted with thiourea and ammonium acetate to form 5-(4-methoxyphenyl)-2-methoxy-N'-(thiocarbamoyl)benzohydrazide. The hydrazide is then cyclized with ethyl acetoacetate to form 5-(4-methoxyphenyl)-2-methoxy-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. The final compound is obtained by hydrolysis of the ester with sodium hydroxide and subsequent reaction with carbonyldiimidazole to form the amide.", "Starting Materials": [ "2-methoxyaniline", "4-methoxybenzaldehyde", "thiourea", "ammonium acetate", "ethyl acetoacetate", "sodium hydroxide", "carbonyldiimidazole" ], "Reaction": [ "Condensation of 2-methoxyaniline with 4-methoxybenzaldehyde to form 5-(4-methoxyphenyl)-2-methoxybenzaldehyde", "Reaction of 5-(4-methoxyphenyl)-2-methoxybenzaldehyde with thiourea and ammonium acetate to form 5-(4-methoxyphenyl)-2-methoxy-N'-(thiocarbamoyl)benzohydrazide", "Cyclization of 5-(4-methoxyphenyl)-2-methoxy-N'-(thiocarbamoyl)benzohydrazide with ethyl acetoacetate to form 5-(4-methoxyphenyl)-2-methoxy-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester", "Hydrolysis of the ester with sodium hydroxide to form 5-(4-methoxyphenyl)-2-methoxy-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Reaction of the acid with carbonyldiimidazole to form the final compound N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] } | |
CAS番号 |
422270-93-7 |
分子式 |
C24H20N4O5S |
分子量 |
476.51 |
IUPAC名 |
N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20N4O5S/c1-32-16-7-5-15(6-8-16)28-23(31)17-9-3-14(12-18(17)27-24(28)34)22(30)26-19-11-13(21(25)29)4-10-20(19)33-2/h3-12H,1-2H3,(H2,25,29)(H,26,30)(H,27,34) |
InChIキー |
PHYAKKFPSXQVKD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=C(C=CC(=C4)C(=O)N)OC)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2766721.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2766722.png)




![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766728.png)

![3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2766732.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2766734.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2766739.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2766741.png)
![3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2766743.png)